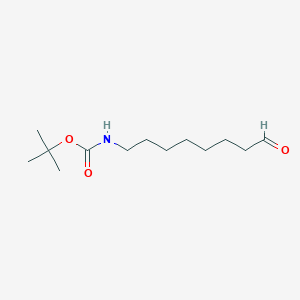

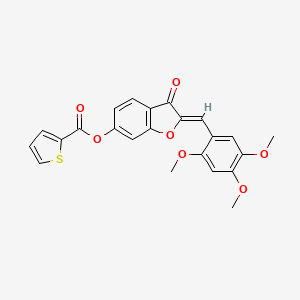

![molecular formula C20H16N2O3S2 B2357159 N-benzo[g][1,3]benzothiazol-2-yl-2-ethylsulfonylbenzamide CAS No. 886921-24-0](/img/structure/B2357159.png)

N-benzo[g][1,3]benzothiazol-2-yl-2-ethylsulfonylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzo[g][1,3]benzothiazol-2-yl-2-ethylsulfonylbenzamide is a derivative of benzothiazole, a bicyclic compound with fused benzene and thiazole rings . Benzothiazole derivatives are known for their wide spectrum of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties .

Synthesis Analysis

The synthesis of N-substituted and N,N-disubstituted benzothiazole sulfonamides, which includes this compound, starts from simple commercially available building blocks. These include benzo[d]thiazole-2-thiol and primary and secondary amines. The process involves a S oxidation/S-N coupling approach .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of benzothiazole and sulfonamide groups. The benzothiazole group consists of a benzene ring fused to a thiazole ring, while the sulfonamide group contains a sulfur atom doubly bonded to an oxygen atom and singly bonded to two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily centered around its benzothiazole and sulfonamide groups. The labile N-H bond in N-monoalkylated benzothiazole sulfonamides allows for the development of a simple weak base-promoted N-alkylation method .Scientific Research Applications

Antiproliferative Activities

N-benzo[g][1,3]benzothiazol-2-yl-2-ethylsulfonylbenzamide derivatives have demonstrated significant antiproliferative activities. For instance, certain derivatives showed potent inhibitory effects on cell growth in human liver hepatocellular carcinoma and breast cancer cell lines. One compound, 1k, displayed a notable proapoptotic effect, particularly against breast cancer cells (Corbo et al., 2016).

Cardiac Electrophysiological Activity

Derivatives of this compound have been studied for their cardiac electrophysiological activity. Some compounds in this class showed potency in in vitro Purkinje fiber assays, comparable to that of known class III agents used in clinical trials for cardiac applications (Morgan et al., 1990).

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

These compounds have been investigated for their potential as dual inhibitors of PI3K and mTOR, key pathways in various cancers. Studies showed that some derivatives, particularly N-(6-(6-Chloro-5-(4-fluorophenylsulfonylamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, inhibit both PI3Kα and mTOR effectively (Stec et al., 2011).

Antibacterial and Antifungal Activity

Several studies have indicated that this compound derivatives possess antimicrobial properties. Some derivatives showed significant antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Candida albicans (Nayak & Bhat, 2023).

Antioxidant Effects

Research has also shown that certain benzothiazole derivatives can improve antioxidative activities in high-fat diet mice, suggesting potential therapeutic applications in managing oxidative stress-related conditions (Erbin, 2013).

Mechanism of Action

While the exact mechanism of action of N-benzo[g][1,3]benzothiazol-2-yl-2-ethylsulfonylbenzamide is not specified in the search results, benzothiazole derivatives are known to exhibit a range of biological activities. They have been reported to possess marked sedative action, reveal high anti-inflammatory activity, have selective cytotoxic effects, and demonstrate antimicrobial action .

Future Directions

Benzothiazole derivatives, including N-benzo[g][1,3]benzothiazol-2-yl-2-ethylsulfonylbenzamide, continue to attract interest due to their high biological and pharmacological activity. Future research may focus on developing new synthesis methods and exploring their potential applications in drug design .

properties

IUPAC Name |

N-benzo[g][1,3]benzothiazol-2-yl-2-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S2/c1-2-27(24,25)17-10-6-5-9-15(17)19(23)22-20-21-16-12-11-13-7-3-4-8-14(13)18(16)26-20/h3-12H,2H2,1H3,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSBPKGWJPCASW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2357078.png)

![8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2357082.png)

![1-(2-Oxabicyclo[2.2.1]heptan-1-yl)ethanamine](/img/structure/B2357089.png)

![1-[4-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid](/img/structure/B2357092.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2357093.png)

![3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2357094.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2357097.png)